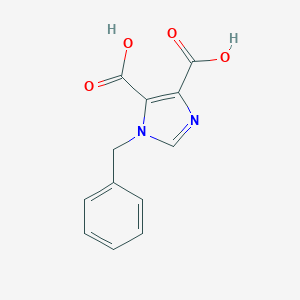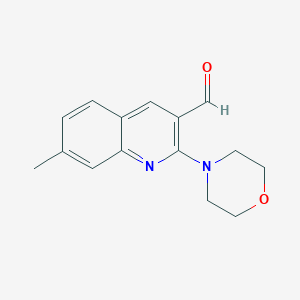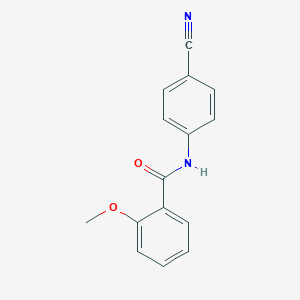
N-(4-cyanophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-methoxybenzamide, also known as CMF-019, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research. In
Wirkmechanismus
The exact mechanism of action of N-(4-cyanophenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication.
Biochemische Und Physiologische Effekte
N-(4-cyanophenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been found to inhibit the replication of various viruses such as the hepatitis C virus and the human papillomavirus (HPV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-cyanophenyl)-2-methoxybenzamide in lab experiments is its high potency and specificity. It has been shown to have potent activity against various targets involved in inflammation, cancer, and viral replication. However, one of the limitations is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-cyanophenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies for various therapeutic applications such as cancer, inflammation, and viral infections. Additionally, the development of novel analogs and derivatives of N-(4-cyanophenyl)-2-methoxybenzamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, N-(4-cyanophenyl)-2-methoxybenzamide is a promising chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
N-(4-cyanophenyl)-2-methoxybenzamide can be synthesized using various methods. One method involves the reaction of 4-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a suitable solvent and a catalyst. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-cyanophenylamine in the presence of a base. Both methods have been successfully used to synthesize N-(4-cyanophenyl)-2-methoxybenzamide with high yields.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on human breast cancer cells, N-(4-cyanophenyl)-2-methoxybenzamide was found to inhibit cell proliferation and induce cell death. In another study, it was found to have potent anti-viral activity against the hepatitis C virus.
Eigenschaften
CAS-Nummer |
361464-65-5 |
|---|---|
Produktname |
N-(4-cyanophenyl)-2-methoxybenzamide |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-13(14)15(18)17-12-8-6-11(10-16)7-9-12/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
FPDQRTMBUOHIDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



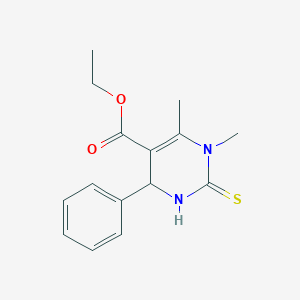
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
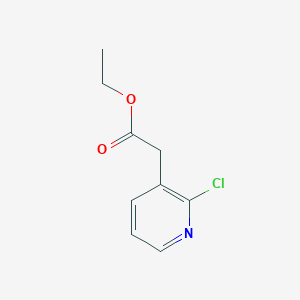
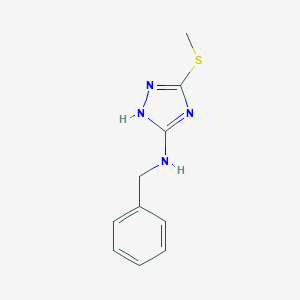
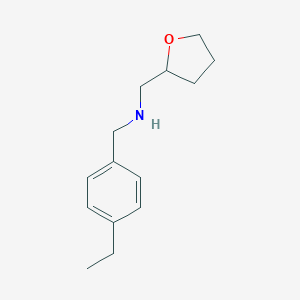
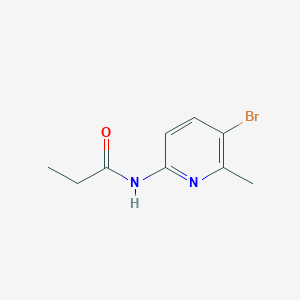
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
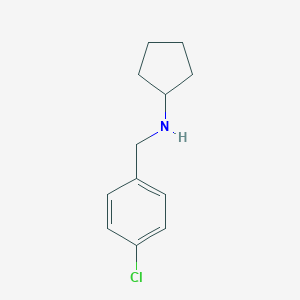
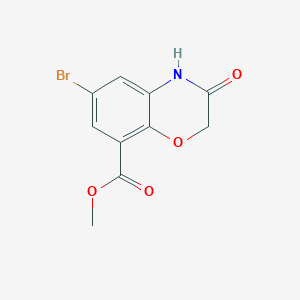
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
